
N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, commonly known as CFPS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CFPS belongs to the class of piperidine-based compounds and has shown promising results in various studies.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of N-substituted acetamide, including those with structural features similar to N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, exhibit moderate antibacterial activity. Specifically, compounds synthesized with azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their potential to inhibit the growth of various bacterial strains. One study demonstrated that a compound bearing a 2-methylphenyl group showed notable inhibitory activity against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, suggesting a promising avenue for the development of new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition
The synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives have highlighted their potential as enzyme inhibitors. Such compounds have been shown to inhibit certain enzymes with implications for treating diseases like Alzheimer's. For instance, derivatives have been synthesized to target acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, potentially offering a new approach to Alzheimer's disease treatment (Rehman et al., 2018).
Novel Drug Candidates
The development of new drug candidates for Alzheimer’s disease has involved the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds were designed to evaluate their potential as inhibitors of AChE, a therapeutic target for Alzheimer’s disease. This research demonstrates the versatility of N-substituted acetamide derivatives in the search for new therapeutic agents, with some compounds showing promising results in preliminary evaluations (Rehman et al., 2018).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O3S/c22-17-6-4-16(5-7-17)12-13-24-21(26)15-19-3-1-2-14-25(19)29(27,28)20-10-8-18(23)9-11-20/h4-11,19H,1-3,12-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJKJYOYBQAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)
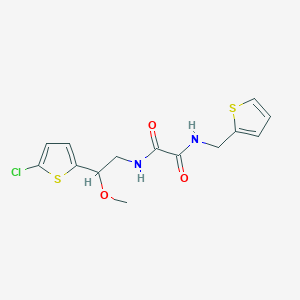
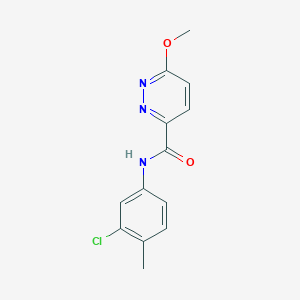

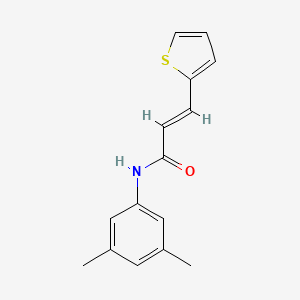
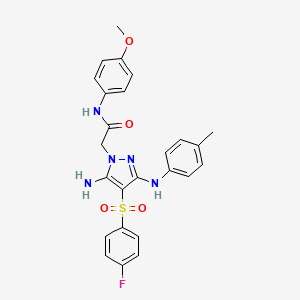

![(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2755950.png)


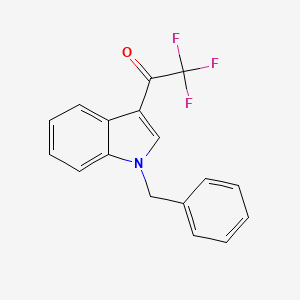
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)
![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)